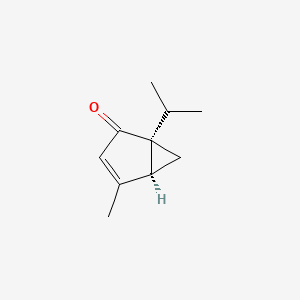

Umbellulone

Description

(-)-Umbellulone is a natural product found in Tanacetum vulgare, Umbellularia californica, and Pimenta racemosa with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8H,5H2,1-3H3/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTVJAQLCIHAFV-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2(C1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@]2([C@H]1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016986 | |

| Record name | (R)-Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-78-1 | |

| Record name | (1R,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-3-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5S)-4-Methyl-1-propan-2-ylbicyclo(3.1.0)hex-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 546-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Isolation of Umbellulone from Umbellularia californica

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Umbellulone, a monoterpene ketone of significant interest in phytochemical and pharmacological research. The document details its primary natural source, Umbellularia californica, and explores other potential botanical origins. A central focus of this guide is the detailed, field-proven methodologies for the isolation and purification of Umbellulone, including steam distillation, vacuum fractional distillation, and column chromatography. Furthermore, this guide presents the physicochemical properties, known biological activities, and essential safety precautions for handling this compound. The information is structured to provide researchers and drug development professionals with the necessary knowledge to efficiently isolate and utilize Umbellulone for further study and application.

Introduction to Umbellulone

Umbellulone is a bicyclic monoterpene ketone with the chemical formula C₁₀H₁₄O.[1][2] It is the principal chemical constituent responsible for the characteristic pungent aroma of the California bay laurel (Umbellularia californica), a tree native to the western United States.[1][2] Historically, this tree has been referred to as the "headache tree" due to the ability of its vapors to induce severe headaches, a physiological effect now attributed to Umbellulone.[2]

From a drug development perspective, Umbellulone presents a molecule of interest due to its biological activity. Its primary mechanism of action involves the activation of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is implicated in pain and inflammation pathways.[3] This interaction with the trigeminovascular system provides a basis for its headache-inducing properties and also positions it as a potential tool for studying migraine pathophysiology and developing novel analgesics.

Natural Sources of Umbellulone

Primary Source: Umbellularia californica

The most significant and commercially viable source of Umbellulone is the evergreen tree Umbellularia californica, also known as the California bay laurel, Oregon myrtle, or pepperwood.[4] The essential oil extracted from the leaves of this tree is rich in Umbellulone, with concentrations varying based on geographical location and season.

-

Leaf Essential Oil: The leaves of Umbellularia californica are the primary source for Umbellulone isolation.[1][5] Steam distillation of the leaves can yield an essential oil containing 37% to over 41% Umbellulone.[4][5][6] Other major components of the leaf oil include 1,8-cineole (eucalyptol), sabinene, and α-terpineol.[1][5]

-

Bark Essential Oil: The bark of the tree also contains Umbellulone, but at significantly lower concentrations, typically around 2.2%.[5] The primary constituent of the bark oil is 1,8-cineole.[5]

Other Potential Natural Sources

While Umbellularia californica is the predominant source, other plants have been investigated for the presence of Umbellulone:

-

Hyptis pectinata: Some reports have suggested the presence of Umbellulone in Hyptis pectinata (comb bushmint). However, detailed analyses of the essential oil of this plant often highlight other compounds like β-caryophyllene and caryophyllene oxide as the major constituents, and the presence of Umbellulone is not consistently confirmed.[7][8][9]

-

Mentha pulegium (Pennyroyal): This plant is known to contain high levels of pulegone, a structurally related monoterpene ketone.[10][11][12][13] While both are monoterpene ketones, Umbellulone is not a major constituent of pennyroyal essential oil.

Due to the high concentration and abundance of Umbellularia californica, it remains the sole practical source for the isolation of Umbellulone.

Isolation and Purification of Umbellulone from Umbellularia californica

The isolation of pure Umbellulone is a multi-step process that begins with the extraction of the essential oil from the leaves, followed by purification techniques to separate Umbellulone from the other components.

Step 1: Extraction of Essential Oil by Steam Distillation

Steam distillation is the standard method for extracting the volatile essential oil from the leaves of Umbellularia californica.[1][5][14][15][16]

-

Plant Material Preparation: Freshly harvested leaves of Umbellularia californica should be coarsely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used for steam distillation. The chopped leaves are placed in the distillation flask and fully covered with water.

-

Distillation Process: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils. The mixture of steam and oil vapor is then condensed, and the oil is collected in the separator. The distillation should be continued for a minimum of 3-4 hours to ensure complete extraction.

-

Oil Collection and Drying: The collected essential oil is separated from the aqueous layer (hydrosol). Anhydrous sodium sulfate can be used to dry the oil and remove any residual water.

The yield of essential oil can range from 1% to 5% of the fresh leaf weight, with an Umbellulone content of 37-41%.[4][5][6]

Caption: Workflow for the extraction of essential oil from Umbellularia californica.

Step 2: Purification by Vacuum Fractional Distillation

The crude essential oil is a complex mixture. To enrich the Umbellulone content, vacuum fractional distillation is employed. This technique separates compounds based on their boiling points at a reduced pressure, which prevents the degradation of heat-sensitive compounds.[17][18][19]

The major components of Umbellularia californica leaf oil have distinct boiling points. By carefully controlling the temperature and pressure, fractions with increasing concentrations of Umbellulone can be collected.

| Compound | Boiling Point at 1 atm (°C) |

| Sabinene | ~163-165 |

| 1,8-Cineole | ~176 |

| α-Terpineol | ~219-220 |

| Umbellulone | ~220-222 |

Note: Data compiled from various chemical databases.

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, and collection flasks is required.

-

Distillation Conditions: The crude essential oil is placed in the distillation flask. The pressure is reduced to approximately 10-20 mmHg.

-

Fraction Collection: The temperature is gradually increased.

-

Fraction 1 (Lower boiling point terpenes): Collected at a head temperature of approximately 60-80 °C at 10 mmHg. This fraction will be rich in sabinene and 1,8-cineole.

-

Fraction 2 (Intermediate fraction): Collected as the temperature rises.

-

Fraction 3 (Umbellulone-rich fraction): Collected at a head temperature of approximately 95-105 °C at 10 mmHg. This fraction will have a significantly higher concentration of Umbellulone.

-

-

Analysis: Each fraction should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition.

Step 3: High-Purity Isolation by Column Chromatography

For obtaining highly pure Umbellulone for pharmacological studies, column chromatography of the Umbellulone-rich fraction is necessary.

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent for the separation of terpenes.

-

Mobile Phase: A non-polar solvent system with a gradually increasing polarity is used for elution. A common starting point is a gradient of ethyl acetate in hexane.

-

Initial Elution: Begin with 100% n-hexane to elute the remaining non-polar hydrocarbons.

-

Gradient Elution: Gradually increase the concentration of ethyl acetate (e.g., 2%, 5%, 10% in n-hexane). Umbellulone, being a ketone, is more polar than the hydrocarbon terpenes and will elute at a higher ethyl acetate concentration.

-

-

Fraction Collection: Collect small fractions and monitor the separation using Thin Layer Chromatography (TLC) with the same solvent system.

-

Compound Identification: Fractions containing the same compound (as determined by TLC) are combined. The pure Umbellulone fractions are identified by their characteristic Rf value and can be further confirmed by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield pure Umbellulone.

Sources

- 1. Bark and Leaf Essential Oil of Umbellularia californica, California Bay Laurel, from Oregon | Semantic Scholar [semanticscholar.org]

- 2. Umbellulone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Component composition of the essential oil of Umbellularia californica (Hook. & Arn.) Nutt.) - Sakhno - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hyptis pectinata essential oil: chemical composition and anti-Streptococcus mutans activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mentha Pulegium: A Plant with Several Medicinal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mentha pulegium L. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 12. 如何成长 Mentha pulegium | EarthOne [earthone.io]

- 13. Mentha pulegium L.: A Plant Underestimated for Its Toxicity to Be Recovered from the Perspective of the Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. engineering.iastate.edu [engineering.iastate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Vacuum fractional distillation of essential oils: Enrichment and purification of bioactive constituents | Scilit [scilit.com]

- 18. scielo.br [scielo.br]

- 19. High-quality essential oils and essences thanks to vacuum distillation - Chemical Industry Journal [chemicalindustryjournal.co.uk]

An In-Depth Technical Guide on the Core Mechanism of Action of Umbellulone on TRPA1 and TRPM8 Channels

This guide provides a detailed exploration of the molecular mechanisms through which umbellulone, a monoterpene ketone and the principal volatile constituent of the California bay laurel (Umbellularia californica), modulates the activity of Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Melastatin 8 (TRPM8) channels. This document is intended for researchers, scientists, and drug development professionals engaged in the study of TRP channels and their roles in sensory signaling and pathophysiology.

Introduction: Umbellulone and the TRP Channel Family

Umbellulone is notorious for its ability to induce severe headaches in susceptible individuals, earning its source the colloquial name "headache tree".[1][2][3] This physiological effect is primarily mediated by its interaction with specific members of the Transient Receptor Potential (TRP) channel family, which are crucial players in sensory perception, including pain, temperature, and chemical irritation.[4][5] This guide will focus on the bimodal action of umbellulone on two key TRP channels: TRPA1, a well-established sensor of environmental irritants and inflammatory signals, and TRPM8, the primary sensor for cold temperatures.

Part 1: The Agonistic Action of Umbellulone on the TRPA1 Channel

Umbellulone is a selective and potent activator of the TRPA1 channel.[1][2][3] Its activation of TRPA1 on sensory neurons, particularly trigeminal neurons, is the foundational mechanism behind its headache-inducing properties.[6][7][8] This activation leads to a cascade of events including neuronal depolarization, calcium influx, and the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), a key mediator of neurogenic inflammation and vasodilation implicated in migraine pathophysiology.[1][2][3][6][7][8]

Dual Mechanism of TRPA1 Activation

Umbellulone employs a dual mechanism to activate TRPA1, acting as a partial electrophilic agonist.[9][10] This involves both covalent modification of the channel protein and non-covalent interactions.

-

Covalent Modification: Umbellulone is a reactive molecule that can form covalent bonds with thiol groups of cysteine residues on the TRPA1 protein.[3][9] Site-directed mutagenesis studies have identified cysteine 622 (C622) as a key residue in this interaction. Mutation of this cysteine to serine (C622S) significantly attenuates the activating effect of umbellulone.[9] This covalent binding is thought to induce a conformational change in the channel, leading to its opening.

-

Non-Covalent Interaction: The activation of the C622S mutant TRPA1 by umbellulone, although reduced, is not completely abolished.[9] This indicates that umbellulone also activates TRPA1 through a non-covalent binding mechanism, the specifics of which are still under investigation. This dual mechanism distinguishes umbellulone from other electrophilic TRPA1 agonists like mustard oil, whose activity is completely abrogated by the C622S mutation.[9]

Signaling Pathway of Umbellulone-Induced TRPA1 Activation

The activation of TRPA1 by umbellulone triggers a well-defined signaling cascade within sensory neurons.

Caption: Umbellulone-induced TRPA1 activation pathway.

Quantitative Analysis of Umbellulone's Potency on TRPA1

The following table summarizes the half-maximal effective concentration (EC50) of umbellulone for TRPA1 activation across different species and experimental setups.

| Cell Type/Species | Assay Type | EC50 Value (µM) | Reference(s) |

| Rat TRPA1-HEK293 | Calcium Imaging | 18.7 ± 3.5 | [10][11] |

| Human TRPA1-HEK293 | Calcium Imaging | ~20 | [10] |

| Mouse TRPA1-CHO | Electrophysiology | 11.6 ± 1.8 | [11] |

| Rat Trigeminal Neurons | Calcium Imaging | 56.6 ± 8.3 | [6] |

Part 2: The Modulatory Action of Umbellulone on the TRPM8 Channel

In addition to its potent activation of TRPA1, umbellulone also modulates the activity of the cold-sensitive TRPM8 channel, albeit with lower efficacy.[9] Its action on TRPM8 is characterized by weak partial agonism.[12]

Bimodal Effect on TRPM8

Umbellulone exhibits a bimodal effect on TRPM8, with activation observed at lower concentrations and channel block at higher concentrations.[9] The activation of TRPM8 by umbellulone is significantly weaker than that of the canonical TRPM8 agonist, menthol, eliciting a response that is approximately 30-50% of the maximal response induced by menthol.[11][12]

Structure-Activity Relationship of Umbellulone Derivatives

Interestingly, non-electrophilic derivatives of umbellulone, where the Michael acceptor properties have been removed, show enhanced activity at the TRPM8 channel.[9] Some of these derivatives act as more potent activators than umbellulone itself and can also function as blockers of the channel.[9][12] This suggests that the electrophilic nature of umbellulone is not a prerequisite for TRPM8 modulation and that the bicyclic monoterpene scaffold is the key pharmacophore.

Comparative Modulation of TRPA1 and TRPM8 by Umbellulone

The differential effects of umbellulone on TRPA1 and TRPM8 highlight its selectivity.

Caption: Comparative action of umbellulone on TRPA1 and TRPM8.

Part 3: Experimental Protocols for Studying Umbellulone's Effects

The following protocols provide a framework for investigating the modulatory effects of umbellulone on TRPA1 and TRPM8 channels.

Calcium Imaging Assay in HEK293 Cells

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to umbellulone in Human Embryonic Kidney 293 (HEK293) cells heterologously expressing either TRPA1 or TRPM8.

Materials:

-

HEK293 cells stably or transiently expressing the TRP channel of interest.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Poly-L-lysine coated coverslips or 96-well black-walled imaging plates.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

Umbellulone stock solution (in DMSO).

-

Positive controls: Mustard oil or cinnamaldehyde for TRPA1; Menthol or icilin for TRPM8.

-

TRP channel antagonist (e.g., HC-030031 for TRPA1).

Procedure:

-

Cell Culture: Plate HEK293 cells expressing the target TRP channel onto coated coverslips or imaging plates and grow to 70-80% confluency.

-

Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Imaging: Mount the coverslip on a fluorescence microscope or place the plate in a fluorescence plate reader.

-

Baseline Measurement: Record the baseline fluorescence for a few minutes.

-

Compound Application: Apply umbellulone at various concentrations to determine a dose-response relationship. Also, apply the appropriate positive control and antagonist to confirm channel functionality and specificity.

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity over baseline (ΔF/F₀). An increase in the ratio or fluorescence intensity indicates an increase in intracellular calcium.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents in response to umbellulone.

Materials:

-

Cells expressing the TRP channel of interest.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

Internal (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH 7.2).

-

Umbellulone and control compounds.

Procedure:

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place the coverslip with cells in the recording chamber and perfuse with the external solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit currents.

-

Compound Application: Perfuse the cell with the external solution containing umbellulone or control compounds and record the resulting changes in current.

-

Data Analysis: Measure the amplitude and kinetics of the umbellulone-evoked currents.

Caption: General experimental workflow for studying umbellulone's effects.

Conclusion

Umbellulone presents a fascinating case of a natural compound with selective and bimodal actions on TRP channels. Its potent, dual-mechanism activation of TRPA1 provides a clear molecular basis for its well-known headache-inducing effects and establishes it as a valuable pharmacological tool for studying TRPA1-mediated sensory signaling and pain pathways. Its weaker, partial agonistic activity on TRPM8 further refines our understanding of the structure-activity relationships for modulators of this cold-sensing channel. The continued investigation into the nuanced mechanisms of umbellulone's interactions with TRPA1 and TRPM8 will undoubtedly yield further insights into the complex world of TRP channel pharmacology and its implications for human health and disease.

References

-

Nassini, R., Materazzi, S., Benemei, S., De Siena, G., De Cesaris, F., Patacchini, R., ... & Geppetti, P. (2012). The ‘headache tree’ via umbellulone and TRPA1 activates the trigeminovascular system. Brain, 135(2), 376-390. [Link]

-

Takaishi, M., Uchida, K., Fujita, F., & Tominaga, M. (2016). Structural basis of TRPA1 inhibition by HC-030031 utilizing species-specific differences. Scientific reports, 6(1), 1-10. [Link]

- Benemei, S., De Logu, F., Iannone, F., & Geppetti, P. (2017). The trigeminovascular system and migraine: an update on the role of transient receptor potential (TRP) channels. Journal of headache and pain, 18(1), 1-8.

-

Nassini, R., Materazzi, S., Vriens, J., & Geppetti, P. (2012). The ‘headache tree’ via umbellulone and TRPA1 activates the trigeminovascular system. Brain, 135(2), 376-390. [Link]

-

Nassini, R., Materazzi, S., Benemei, S., De Siena, G., De Cesaris, F., Patacchini, R., ... & Geppetti, P. (2012). The ‘headache tree’ via umbellulone and TRPA1 activates the trigeminovascular system. ResearchGate. [Link]

-

Kunkler, P. E., Zhang, L., Johnson, P. L., & Oxford, G. S. (2011). Activation of TRPA1 on dural afferents: a potential mechanism of headache pain. Pain, 152(1), 108-117. [Link]

-

ResearchGate. (n.d.). Umbellulone evokes currents consistent with TRPA1 activity in mouse...[Link]

-

Takaishi, M., Uchida, K., Fujita, F., & Tominaga, M. (2016). Structural basis of TRPA1 inhibition by HC-030031 utilizing species-specific differences. Scientific Reports, 6, 37460. [Link]

-

Koziol, A., Ratajczak, M., & Drgas, A. (2022). Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. International Journal of Molecular Sciences, 23(10), 5431. [Link]

-

Appendino, G., Mercalli, E., Menta, S., Mori, M., De Petrocellis, L., & Di Marzo, V. (2011). Umbellulone modulates TRP channels. Bioorganic & medicinal chemistry letters, 21(1), 255-258. [Link]

-

Taylor & Francis. (n.d.). HC-030031 – Knowledge and References. [Link]

-

Iannone, L. F., Nassini, R., Patacchini, R., Geppetti, P., & De Logu, F. (2023). Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief. Temperature, 10(1), 13-33. [Link]

-

Sharma, T., & Pabbidi, R. M. (2014). Methods Used for Studying TRP Channel Functions in Sensory Neurons. In TRP Channels in Drug Discovery (pp. 101-118). Humana Press, New York, NY. [Link]

-

McNamara, C. R., Mandel-Brehm, J., Bautista, D. M., Siemens, J., Deranian, K. L., Zhao, M., ... & Julius, D. (2007). TRPA1 mediates formalin-induced pain. Proceedings of the National Academy of Sciences, 104(33), 13525-13530. [Link]

-

ResearchGate. (n.d.). Umbellulone selectively signals to the recombinant TRPA1 channel.[Link]

Sources

- 1. The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Umbellulone modulates TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic Pathway of Umbellulone Biosynthesis: A Technical Guide for Researchers

Preamble: Unraveling the Molecular Architecture of a Unique Bicyclic Monoterpene

Umbellulone, a fascinating and potent bicyclic monoterpene ketone, stands as the principal chemical constituent of the essential oil from the California laurel (Umbellularia californica), a tree native to the western coast of the United States.[1][2] Its unique chemical structure and notable biological activities, including its infamous headache-inducing properties, have long attracted the attention of chemists and pharmacologists.[3] However, the precise biosynthetic pathway leading to this intricate molecule within the plant remains an area of active scientific inquiry. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and a proposed pathway for umbellulone biosynthesis. By integrating established principles of monoterpene biochemistry with species-specific chemical data, we will delve into the likely enzymatic steps, precursor molecules, and potential regulatory mechanisms governing the formation of umbellulone. Furthermore, this guide will outline key experimental methodologies that can be employed to definitively elucidate this pathway, offering a roadmap for future research in this captivating field of natural product biosynthesis.

I. The Foundational Framework: General Monoterpene Biosynthesis in Plants

All monoterpenes, including umbellulone, are derived from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, the biosynthesis of these precursors primarily occurs through the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4]

The initial steps of the MEP pathway involve the condensation of pyruvate and glyceraldehyde-3-phosphate, leading to the formation of IPP and DMAPP. Subsequently, a head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS), yields the central C10 precursor for all monoterpenes: geranyl pyrophosphate (GPP).[5]

The remarkable diversity of monoterpene skeletons arises from the activity of a large and versatile class of enzymes known as terpene synthases (TPSs), or more specifically for monoterpenes, monoterpene synthases (MTSs).[5][6] These enzymes catalyze the often complex cyclization of the linear GPP molecule into a vast array of cyclic and acyclic structures. This critical step is the primary determinant of the final monoterpene product.

II. The Chemical Landscape of Umbellularia californica Essential Oil

The essential oil of Umbellularia californica is characterized by a high concentration of umbellulone, which can range from 40% to 60% of the total oil composition.[3] This makes it the defining chemical marker of the species. In addition to umbellulone, other monoterpenes are present, albeit in lower quantities.

| Compound | Typical Percentage (%) in Leaf Oil | Reference(s) |

| Umbellulone | 41.0 | [2] |

| 1,8-Cineole | 22.0 | [2] |

| Sabinene | 10.2 | [2] |

| α-Terpineol | 7.6 | [7] |

| Terpinen-4-ol | 6.2 | [7] |

| α-Pinene | 4.7 | [7] |

The predominance of umbellulone strongly suggests the presence of a highly active and specific monoterpene synthase in the glandular trichomes of the leaves, the primary sites of essential oil biosynthesis in many plants.

III. The Hypothesized Biosynthetic Pathway of Umbellulone

While the specific "umbellulone synthase" has yet to be isolated and characterized, we can propose a plausible biosynthetic pathway based on the known mechanisms of bicyclic monoterpene synthases.[8][9] The cyclization of GPP into umbellulone likely proceeds through a series of carbocationic intermediates, a hallmark of terpene cyclase chemistry.

Step 1: Ionization of Geranyl Pyrophosphate (GPP)

The reaction is initiated by the enzyme-mediated removal of the pyrophosphate group from GPP, generating a geranyl cation. This highly reactive intermediate is stabilized within the active site of the putative umbellulone synthase.

Step 2: Isomerization to Linalyl Pyrophosphate (LPP) Intermediate (Proposed)

It is proposed that the geranyl cation undergoes an isomerization to a linalyl pyrophosphate (LPP) intermediate, which is a common step in the formation of many cyclic monoterpenes.

Step 3: Cyclization to the α-Terpinyl Cation

The LPP intermediate then cyclizes to form the α-terpinyl cation, a key branching point in monoterpene biosynthesis that can lead to either monocyclic or bicyclic products.

Step 4: Bicyclic Ring Formation

This is the critical, and as yet unconfirmed, step specific to umbellulone synthesis. The α-terpinyl cation would undergo a second intramolecular cyclization to form the characteristic bicyclo[3.1.0]hexane skeleton of umbellulone. This step would likely involve the formation of a bond between C1 and C6 of the original geranyl backbone.

Step 5: Deprotonation and Oxidation

Finally, a series of deprotonation and oxidation steps would occur to yield the final ketone structure of umbellulone. The exact sequence and enzymatic control of these final modifications are currently unknown.

IV. Experimental Approaches for Pathway Elucidation

The definitive characterization of the umbellulone biosynthetic pathway requires a multi-faceted experimental approach. The following protocols outline key methodologies that can be employed to identify and characterize the enzymes involved.

A. Isolation and Identification of the Putative Umbellulone Synthase

1. Transcriptome Analysis of Umbellularia californica Glandular Trichomes:

-

Objective: To identify candidate terpene synthase genes that are highly expressed in the primary sites of essential oil biosynthesis.

-

Methodology:

-

Isolate glandular trichomes from young leaves of U. californica.

-

Extract total RNA and perform high-throughput RNA sequencing (RNA-Seq).[10]

-

Assemble the transcriptome and annotate putative genes based on homology to known terpene synthase sequences.

-

Identify candidate TPS genes exhibiting high expression levels in trichomes.

-

2. Heterologous Expression and Functional Characterization of Candidate Genes:

-

Objective: To confirm the enzymatic function of candidate TPS genes.

-

Methodology:

-

Clone the full-length coding sequences of candidate TPS genes into an expression vector (e.g., pET series for E. coli).[11]

-

Transform the expression construct into a suitable host organism, such as E. coli or yeast.

-

Induce protein expression and purify the recombinant TPS enzymes.[12][13]

-

Perform in vitro enzyme assays by incubating the purified protein with GPP as a substrate.

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of umbellulone or its immediate precursors.[1]

-

B. Biochemical Characterization of Umbellulone Synthase Activity

1. Enzyme Assays with Crude Protein Extracts:

-

Objective: To detect umbellulone synthase activity in plant tissues.

-

Methodology:

-

Prepare crude protein extracts from young leaves of U. californica.

-

Incubate the protein extract with radiolabeled [1-³H]GPP.

-

Extract the resulting monoterpene products and analyze by radio-GC to detect the formation of labeled umbellulone.

-

2. Isotopic Labeling Studies in Vivo:

-

Objective: To trace the metabolic flow from early precursors to umbellulone within the plant.

-

Methodology:

-

Feed intact U. californica seedlings or detached leaves with ¹³C-labeled precursors of the MEP pathway (e.g., [1-¹³C]glucose).

-

Extract the essential oil after a defined incubation period.

-

Analyze the isotopic enrichment pattern of umbellulone and other monoterpenes using ¹³C-NMR or GC-MS to confirm their de novo biosynthesis through the MEP pathway.[14]

-

V. Regulatory Mechanisms and Future Perspectives

The biosynthesis of monoterpenes is often tightly regulated at the transcriptional level and can be influenced by developmental cues and environmental stimuli.[4] It is likely that the expression of the putative umbellulone synthase gene is spatially and temporally controlled, with the highest expression occurring in the young, developing leaves where essential oil accumulation is most active.

The elucidation of the complete biosynthetic pathway of umbellulone will not only provide fundamental insights into the intricate world of plant specialized metabolism but also open avenues for biotechnological applications. The identification of the umbellulone synthase gene would enable its heterologous expression in microbial hosts for the sustainable production of umbellulone, which could then be used as a valuable chiral building block for the synthesis of novel pharmaceuticals or agrochemicals.

VI. Conclusion

The biosynthesis of umbellulone in Umbellularia californica represents a compelling, yet unresolved, chapter in the study of plant natural products. While the foundational steps of monoterpene biosynthesis provide a solid framework, the specific enzymatic machinery responsible for the intricate cyclization of geranyl pyrophosphate into the unique bicyclic structure of umbellulone remains to be discovered. The proposed pathway and experimental strategies outlined in this guide are intended to serve as a catalyst for future research aimed at isolating, characterizing, and ultimately harnessing the "umbellulone synthase." The successful elucidation of this pathway will undoubtedly be a significant contribution to our understanding of the chemical ingenuity of the plant kingdom.

References

- Gao, Y., et al. (2022). Determinants of Selectivity for the Formation of Monocyclic and Bicyclic Products in Monoterpene Synthases.

- Lu, X., et al. (2023). Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae.

- Cane, D. E., & Ikeda, H. (2012). Exploration of the mechanistic and evolutionary intricacies of terpene biosynthesis. Accounts of chemical research.

- Chen, F., et al. (2011). The terpene synthase gene family in grape: a-terpineol synthase, linalool synthase, and valencene synthase are widespread and highly expressed in grape flowers and berries. Plant molecular biology.

- Croteau, R., et al. (1988). Monoterpene cyclases: Physicochemical features required for pyrophosphate binding determined from inhibition by structural analogs. Archives of Biochemistry and Biophysics.

- Pazouki, L., & Niinemets, Ü. (2016). Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance. Frontiers in plant science.

- Goralka, R. J., & Langenheim, J. H. (1996). Genetic and environmental effects on foliar monoterpenes of Umbellularia californica (Lauraceae).

- Davidovich-Rikanati, R., et al. (2008).

- Jia, Q., et al. (2019). Bioinformatic analysis of microbial type terpene synthase genes in plants. Methods in molecular biology.

- Tinnin, R. O., & Kirkpatrick, L. A. (1985). The allelopathic influence of broadleaf evergreen trees and shrubs on seedlings of Douglas-fir. Forest Science.

- Plug, N. N. (2022). Component composition of the essential oil of Umbellularia californica (Hook. & Arn.) Nutt.).

- Ye, Z., et al. (2023).

- Yang, T., et al. (2017). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Plant and cell physiology.

- Tabanca, N., et al. (2013). Comparative investigation of Umbellularia californica and Laurus nobilis leaf essential oils and identification of constituents active against Aedes aegypti. Journal of agricultural and food chemistry.

- Starkenmann, C., et al. (2011). Hemisynthesis of dihydroumbellulols from umbellulone: new cooling compounds. Journal of agricultural and food chemistry.

- Duke, J. A. (2018). Handbook of Medicinal Herbs. CRC press.

- Chen, F., et al. (2011).

- Chappell, J. (2002). The identification and characterization of a novel sesquiterpene synthase from the basal dicot, Magnolia grandiflora. Plant Physiology.

- Zi, J., et al. (2014). Monoterpene synthase genes and monoterpene profiles in Pinus nigra subsp. laricio. Molecules.

- Kelsey, R. G., et al. (2007). Bark and leaf essential oil of Umbellularia californica, California Bay Laurel, from Oregon.

- Liu, Y., et al. (2022). Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora.

- Gao, F., et al. (2021). Transcriptomic analysis reveals key genes involved in oil and linoleic acid biosynthesis during Artemisia sphaerocephala seed development.

- El-Sayed, A. S., et al. (2021). Purification and biochemical characterization of taxadiene synthase from Bacillus koreensis and Stenotrophomonas maltophilia. Journal of Fungi.

- Rudolf, J. D., & Chang, C. Y. (2024). Characterization of UbiA terpene synthases with a precursor overproduction system in Escherichia coli. Methods in enzymology.

- El-Sayed, A. S., et al. (2021). Purification and Biochemical Characterization of Taxadiene Synthase from Bacillus koreensis and Stenotrophomonas maltophilia. Journal of Fungi.

- Pichersky, E., et al. (1995). Purification and characterization of S-linalool synthase, an enzyme involved in the production of floral scent in Clarkia breweri. Archives of biochemistry and biophysics.

- Wang, C., et al. (2024). Discovery of a terpene synthase synthesizing a nearly non-flexible eunicellane reveals the basis of flexibility.

- Köllner, T. G., et al. (2019).

- Samanani, N., & Facchini, P. J. (2002). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. Journal of Biological Chemistry.

- Smith, H. E., & Eastman, R. H. (1960). The Synthesis of an Isomer of Umbellulone. The Journal of Organic Chemistry.

Sources

- 1. Comparative investigation of Umbellularia californica and Laurus nobilis leaf essential oils and identification of constituents active against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bark and Leaf Essential Oil of Umbellularia californica, California Bay Laurel, from Oregon | Semantic Scholar [semanticscholar.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 5. A Comprehensive Survey on the Terpene Synthase Gene Family Provides New Insight into Its Evolutionary Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Identification and characterization of novel sesquiterpene synthases TPS9 and TPS12 from Aquilaria sinensis [PeerJ] [peerj.com]

- 12. researchgate.net [researchgate.net]

- 13. Purification and characterization of S-linalool synthase, an enzyme involved in the production of floral scent in Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hemisynthesis of dihydroumbellulols from umbellulone: new cooling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Umbellulone's Role in Trigeminovascular System Activation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The volatile monoterpene ketone umbellulone, derived from the California bay laurel (Umbellularia californica), has long been associated with the induction of severe headaches, earning the plant the colloquial name "headache tree."[1][2][3] This guide provides an in-depth technical examination of the molecular mechanisms underpinning umbellulone's potent activation of the trigeminovascular system (TVS), a critical pathway in the pathophysiology of primary headache disorders such as migraine. We will dissect the role of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel as the primary molecular target for umbellulone, detail the subsequent signaling cascade involving Calcitonin Gene-Related Peptide (CGRP), and provide validated experimental protocols for studying these interactions. This document serves as a comprehensive resource for researchers investigating nociception, neurogenic inflammation, and the development of novel therapeutics targeting the TVS.

Introduction: The Trigeminovascular System and Umbellulone

The trigeminovascular system is a well-established anatomical and functional network implicated in the pathophysiology of migraine and other primary headaches.[4][5][6] It comprises the trigeminal ganglion, its pseudounipolar neurons, and their projections that densely innervate the cranial vasculature, particularly the meningeal arteries and dura mater.[4] Activation of these sensory nerve fibers, specifically the peptidergic C-fibers, triggers the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[5] This release leads to vasodilation, plasma protein extravasation, and mast cell degranulation—a collection of responses termed "neurogenic inflammation"—which are believed to contribute significantly to the pain of migraine.[4][6]

Umbellulone is the principal volatile constituent of the Umbellularia californica leaves.[1][2] Anecdotal and clinical evidence has long pointed to its ability to provoke severe headache crises upon inhalation.[1][2][3] Scientific investigation has revealed that umbellulone is a potent and selective agonist of the TRPA1 channel, a non-selective cation channel highly expressed in a subset of nociceptive trigeminal ganglion neurons.[1][2][7] This interaction provides a direct molecular link between an environmental trigger and the activation of the central pathway for headache.

Molecular Mechanism of Action: TRPA1 Activation

The primary molecular target for umbellulone within the trigeminovascular system is the TRPA1 ion channel.[1][2][8] TRPA1 is a member of the transient receptor potential family of ion channels and functions as a critical sensor for a wide array of environmental irritants, inflammatory agents, and noxious stimuli.[3][9][10]

Umbellulone activates TRPA1 through a bimodal mechanism. It functions as a partial electrophilic agonist, capable of covalently modifying nucleophilic cysteine residues on the intracellular N-terminus of the channel.[10][11] However, its activity is only partially reduced in TRPA1 channels with mutated cysteine residues, indicating an additional, non-covalent mechanism of action is also at play.[10][11]

Upon binding, umbellulone induces a conformational change in the TRPA1 channel, leading to its opening and a subsequent influx of cations, predominantly Ca2+ and Na+.[10] The rapid increase in intracellular calcium ([Ca2+]i) in the trigeminal neuron is the critical transduction event that initiates downstream signaling.[1][8]

Signaling Pathway Diagram

Sources

- 1. The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. sciencenews.org [sciencenews.org]

- 4. Migraine and the trigeminovascular system—40 years and counting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGRP and the Trigeminal System in Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Migraine pathophysiology: anatomy of the trigeminovascular pathway and associated neurological symptoms, CSD, sensitization and modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Umbellulone modulates TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Context of Umbellulone Research

This guide provides a comprehensive overview of the historical research surrounding umbellulone, a fascinating and biologically active monoterpene ketone. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template, instead weaving a narrative that follows the scientific journey from initial discovery to structural elucidation and early pharmacological inquiry. We will explore the causality behind key experimental choices and ground our discussion in the foundational literature that shaped our understanding of this unique natural product.

Chapter 1: Discovery from a Folkloric Source: The "Headache Tree"

The story of umbellulone begins not in a laboratory, but in the coastal forests and Sierra foothills of California and Oregon, with the evergreen tree Umbellularia californica.[1][2] Known by evocative common names such as the California laurel, Oregon myrtle, and, most tellingly, the "headache tree," this plant has a rich history of use by Native Americans for medicinal and practical purposes, including as an insecticide.[3][4][5]

The tree's potent, camphor-like aroma is its most defining characteristic.[2][4] This pungent scent is due to a high concentration of volatile oils in its leaves, which can contain up to 4.69% essential oil.[6] Anecdotal and historical accounts consistently noted that inhaling the vapors from crushed leaves could induce severe headaches, sinus irritation, and dizziness.[1][3] It was this distinct and potent physiological effect that first drew the focused attention of botanists and chemists.

The first documented collection of the oil was by botanist Archibald Menzies in 1792.[1][5] Over the next century, the tree underwent several botanical classifications.[1] However, it was the systematic investigation into the source of its headache-inducing properties that marked the beginning of umbellulone's scientific history.

Chapter 2: The Dawn of a Molecule: Isolation and Characterization

The late 19th and early 20th centuries saw the first attempts to deconstruct the potent oil of Umbellularia californica. Early chemists employed the workhorse technique of the era: fractional distillation.

In 1875, a researcher named Heaney obtained a colorless liquid via fractionation under reduced pressure.[1] This was followed by the work of Stillman in 1880, who fractionated the oil at 215-216 °C and formally documented the painful, cold sensation and severe headaches resulting from inhalation of the fumes.[1]

The pivotal moment came in 1904, when Frederick B. Power and Frank H. Lees conducted a more thorough fractionation of the oil. They successfully separated several components, including pinene, cineol, and eugenol.[1] Critically, they isolated a specific ketone, which they named umbellulone , and correctly identified it as the chemical agent responsible for the tree's notorious effects.[1]

Table 1: Early Reported Physicochemical Properties of Umbellulone

| Property | Reported Value | Source Context |

| Chemical Formula | C₁₀H₁₄O | Determined by Power & Lees (1904) and confirmed by subsequent analyses.[1] |

| Molar Mass | ~150.22 g·mol⁻¹ | Calculated from the determined chemical formula.[1] |

| Boiling Point | 217-222 °C | Fractionation range reported by Power & Lees (1904).[1] |

| Appearance | Colorless liquid (oil) | Observation from early isolations.[1] |

| Odor | Pungent, camphor-like | The defining characteristic of the source tree's leaves.[1][4] |

Protocol Reconstruction: Early 20th Century Isolation of Umbellulone

The following protocol is a reconstruction based on the methodologies described in the early literature. It illustrates the principles of the time, lacking modern chromatographic techniques.

-

Harvesting: Fresh leaves of Umbellularia californica are harvested and crushed to rupture the oil-containing cells.

-

Steam Distillation: The crushed leaves are subjected to steam distillation. Volatile oils, including umbellulone, are carried over with the steam.

-

Condensation & Separation: The steam-oil mixture is cooled and condensed. The immiscible oil layer is separated from the aqueous layer using a separatory funnel.

-

Fractional Distillation: The crude essential oil is placed in a distillation flask. The temperature is slowly raised, and fractions are collected at different boiling ranges.

-

Umbellulone Fraction Collection: The fraction boiling between approximately 217-222 °C is collected. This fraction contains the highest concentration of umbellulone.[1]

-

Purity Assessment (Historical): Purity would have been assessed by repeated distillation to a constant boiling point and by measuring physical constants like specific gravity and refractive index.

Chapter 3: The Structural Elucidation Puzzle

With umbellulone isolated, the next great challenge was determining its chemical structure. In an era before NMR and mass spectrometry, this was a painstaking process of chemical degradation, derivatization, and logical deduction.

Power and Lees proposed an initial structure in 1904 alongside their isolation work.[1] However, this structure was soon contested. The early 20th century saw a flurry of activity aimed at correctly identifying the unique bicyclic framework of this monoterpene.

In 1908, a significant step forward was made by Frank Tutin, who proposed an adapted structural formula.[1] Yet, later that same year, the chemist F.W. Semmler corrected Tutin's proposal, putting forth the bicyclo[3.1.0]hexanone structure that is accepted today.[1] This structure features a cyclopropane ring fused to a cyclopentane ring, a relatively uncommon motif that complicated its elucidation.

The confirmation of this structure relied on a series of chemical reactions designed to break open the rings and form known compounds, allowing chemists to work backward to deduce the original framework. For example, studies on umbellulone dibromide and the reduction products of umbellulonic acid were critical in confirming the connectivity of the carbon skeleton.[7]

Caption: Logical workflow for the historical elucidation of umbellulone's structure.

Chapter 4: Early Pharmacological and Toxicological Insights

The potent biological activity of umbellulone was evident from the very beginning. The "headache tree" moniker was a clear indicator of its effect on the human nervous system. Early scientific investigations sought to quantify and understand these effects beyond the anecdotal.

Studies from the 1930s confirmed that the essential oil, with umbellulone as its primary active component, was indeed toxic to laboratory animals.[3] These investigations noted interference with respiration and circulation, providing the first scientific validation of its potent bioactivity.[3] This toxicity was also harnessed for other purposes; the oil was recognized for its germicidal and fungicidal properties.[3]

The mechanism behind the headache induction remained a mystery for decades. However, these early toxicological studies were crucial for several reasons:

-

Confirmed Bioactivity: They moved the understanding of umbellulone from folklore to established fact.

-

Safety & Handling: They established that the compound was potent and required careful handling by researchers.

-

Therapeutic Potential: Despite its toxicity, the oil was used in various historical pharmaceutical preparations for ailments ranging from rheumatism to nervous disorders, highlighting a long-standing interest in harnessing its power.[3]

It would take the advent of modern molecular biology to finally uncover the specific cellular target responsible for its effects. It is now understood that umbellulone is a potent agonist of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel.[6][8][9] This channel is expressed on sensory nerves, and its activation by umbellulone leads to the release of neuropeptides like CGRP (Calcitonin Gene-Related Peptide), ultimately activating the trigeminovascular system—the underlying mechanism for the infamous headache.[8][9][10]

Caption: Evolution of understanding umbellulone's headache-inducing mechanism.

Conclusion

The history of umbellulone research is a compelling example of natural product chemistry evolving over more than a century. From its origins in ethnobotany and folklore to its isolation using classical chemical techniques, the journey was marked by a persistent effort to solve the puzzle of its unique structure and potent bioactivity. The early work of chemists like Power, Lees, Tutin, and Semmler laid the essential groundwork that enabled future generations of scientists to finally pinpoint its molecular mechanism of action. This historical context not only enriches our understanding of umbellulone itself but also serves as a testament to the enduring value of investigating the chemical basis of traditional knowledge.

References

-

Wikipedia. (n.d.). Umbellulone. Retrieved from [Link]

-

Nassini, R., et al. (2011). The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system. PubMed. Retrieved from [Link]

-

Nassini, R., et al. (2012). The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system. Brain. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Umbellulone – Knowledge and References. Retrieved from [Link]

-

Nassini, R., et al. (2012). The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system. ResearchGate. Retrieved from [Link]

-

Stein, W. I. (n.d.). Umbellularia californica (Hook. & Arn.) Nutt. USDA Forest Service. Retrieved from [Link]

-

Nassini, R., et al. (2012). Umbellulone induces an acute nocioceptive behaviour in mice via TRPA1... ResearchGate. Retrieved from [Link]

-

Baldovini, N., et al. (2013). Hemisynthesis of dihydroumbellulols from umbellulone: new cooling compounds. PubMed. Retrieved from [Link]

-

10000 Things of the Pacific Northwest. (2022). Umbellularia californica. Retrieved from [Link]

-

Wikipedia. (n.d.). Umbellularia. Retrieved from [Link]

-

Wheeler Jr., J. W., & Eastman, R. H. (1959). The Photolysis and Pyrolysis of Umbellulone. Journal of the American Chemical Society. Retrieved from [Link]

-

Eastman, R. H., & Oken, A. (1953). The Structure of Umbellulone Dibromide. Journal of the American Chemical Society. Retrieved from [Link]

-

Tutin, F. (1907). XXVIII.—The constitution of umbellulone. Part II. The reduction of umbellulonic acid. Sci-Hub. Retrieved from [Link]

- Elwes, H. J., & Henry, A. (n.d.). UMBELLULARIA.

-

Eastman, R. H., & Starr, J. (1956). Synthesis of an Isomer of Umbellulone. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Umbellulone - Wikipedia [en.wikipedia.org]

- 2. Umbellularia - Wikipedia [en.wikipedia.org]

- 3. fs.usda.gov [fs.usda.gov]

- 4. Umbellularia californica – 10,000 Things of the Pacific Northwest [10000thingsofthepnw.com]

- 5. UMBELLULARIA CALIFORNICA, CALIFORNIAN LAUREL - The Trees of Great Britain and Ireland [resolve.cambridge.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Umbellulone Reactivity with Thiols and Other Nucleophiles: A Mechanistic and Methodological Guide

An In-depth Technical Guide

Introduction

Umbellulone is a monoterpene ketone, C₁₀H₁₄O, renowned for its pungent aroma and potent physiological effects.[1] It is the principal chemical constituent, comprising 40% to 60% of the essential oil from the leaves of the California Laurel, Umbellularia californica.[2] This tree is colloquially known as the "headache tree" precisely because inhalation of its volatile compounds, primarily umbellulone, can induce severe headaches and sinus irritation.[3][4] The molecule's bioactivity is not merely a toxicological curiosity; it is a direct consequence of its chemical structure and high reactivity.

This guide provides an in-depth technical examination of umbellulone's reactivity, with a primary focus on its interaction with thiols and other biologically relevant nucleophiles. Understanding this chemistry is critical for researchers in toxicology, pharmacology, and drug development, as the underlying mechanism of umbellulone's effects—covalent modification of biological macromolecules—is a foundational concept in these fields. We will explore the structural basis of its electrophilicity, detail the mechanism of the thiol-Michael addition, provide actionable experimental protocols, and discuss the broader implications for its interaction with other nucleophiles.

Part 1: The Chemical Foundation of Reactivity

The reactivity of umbellulone is dictated by its unique bicyclic structure, which features an α,β-unsaturated ketone within a cyclopentenone ring fused to a cyclopropane ring.[1]

Caption: Mechanism of Thiol-Michael Addition to Umbellulone.

This high affinity for thiols is the basis of umbellulone's biological activity. [1]The transient receptor potential ankyrin 1 (TRPA1) ion channel, a key sensor for pain and inflammation, is rich in cysteine residues. Umbellulone is a potent TRPA1 agonist precisely because it covalently modifies these cysteine residues via Michael addition, locking the channel in an open state and triggering the signaling cascade that can lead to neurogenic inflammation and headaches. [2][5][6]

Caption: Logical flow of Umbellulone's headache-inducing mechanism.

Part 3: Experimental Methodologies

For researchers aiming to study or utilize umbellulone's reactivity, robust protocols for its isolation and the synthesis of its adducts are essential. The following methods are synthesized from established procedures. [5]

Protocol 1: Isolation of Umbellulone from Umbellularia californica

This protocol describes the extraction and purification of umbellulone from dried California Laurel leaves. Safety Precaution: All steps should be performed in a well-ventilated fume hood. Umbellulone is a potent irritant and headache-inducer.

Materials:

-

Dried leaves of U. californica (500 g)

-

Deionized water

-

Petroleum ether

-

Methanol

-

Sodium chloride (NaCl)

-

RP-18 silica gel

-

Clevenger apparatus for steam distillation

-

Vacuum chromatography setup

-

Rotary evaporator

Procedure:

-

Steam Distillation: Place 500 g of dried leaves in a 5 L round-bottom flask with 3 L of deionized water. Assemble the Clevenger apparatus and heat the flask to boiling. Continue distillation for 4-5 hours, collecting the volatile oil.

-

Extraction: The collected oil (~20-25 g) will be a colorless, pungent liquid. This crude extract contains 40-60% umbellulone. [2]3. Initial Purification: Adsorb the crude oil onto 350 g of RP-18 silica gel.

-

Vacuum Chromatography: Pack a column with 500 g of RP-18 silica gel. Place the adsorbed oil on top. Elute the column with a water-methanol (1:1) mixture under vacuum.

-

Fraction Collection & Extraction: Collect fractions and monitor by TLC or GC-MS. Combine the fractions containing pure umbellulone. Saturate the combined aqueous methanol fractions with solid NaCl.

-

Final Extraction: Extract the saline solution three times with petroleum ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

-

Yield: This process typically yields >10 g of umbellulone with >99% purity. [5]

Caption: Workflow for the isolation of Umbellulone.

Protocol 2: Synthesis of an Umbellulone-N-acetyl-L-cysteine Adduct

This protocol details the reaction of umbellulone with a model thiol, N-acetyl-L-cysteine (NAC), for mechanistic studies or characterization.

Materials:

-

Purified umbellulone

-

N-acetyl-L-cysteine (NAC)

-

Anhydrous ethanol or DMSO-d₆ (for NMR monitoring)

-

Triethylamine (optional, as base catalyst)

-

Nitrogen or Argon gas

-

NMR tubes, vials, stir plate

-

TLC plates (silica gel)

-

LC-MS and NMR for analysis

Procedure:

-

Reactant Preparation: In a vial under an inert atmosphere (N₂ or Ar), dissolve umbellulone (0.1 mmol, ~15 mg) in 0.5 mL of anhydrous ethanol.

-

Thiol Addition: In a separate vial, dissolve NAC (0.12 mmol, ~20 mg) in 0.5 mL of anhydrous ethanol. A slight excess of the thiol ensures complete consumption of the umbellulone. For base catalysis, 1-2 equivalents of triethylamine can be added to the NAC solution.

-

Reaction: Add the NAC solution dropwise to the stirring umbellulone solution at room temperature. The reaction is typically very fast, with studies on the similar thiol cysteamine showing instantaneous adduct formation. [5]4. Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate) or by direct injection into an LC-MS. The disappearance of the umbellulone starting material and the appearance of a new, more polar product spot indicates reaction completion. For kinetic studies, the reaction can be run directly in an NMR tube using a deuterated solvent like DMSO-d₆.

-

Work-up (for isolation): Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel if necessary, though the product is often clean enough for direct analysis.

-

Characterization: Confirm the structure of the adduct using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

| Compound | Analysis | Expected Key Data |

| Umbellulone | ¹H NMR (CDCl₃) | δ ~5.8 ppm (vinylic H), δ ~2.0 ppm (vinylic CH₃), δ ~0.6-1.5 ppm (cyclopropane H's) |

| ¹³C NMR (CDCl₃) | δ ~208 ppm (C=O), δ ~140-150 ppm (alkene C's) | |

| MS (EI) | m/z 150 [M]⁺ | |

| Umbellulone-NAC Adduct | ¹H NMR (DMSO-d₆) | Disappearance of vinylic proton signal (~5.8 ppm). Appearance of new aliphatic protons at ~2.5-3.5 ppm. |

| ¹³C NMR (DMSO-d₆) | Disappearance of alkene signals. Appearance of new aliphatic carbons with one bonded to sulfur (~40-50 ppm). | |

| MS (ESI) | m/z 314 [M+H]⁺ (for C₁₅H₂₃NO₄S) |

Part 4: Reactivity with Other Nucleophiles

While thiols are the most reactive partners for umbellulone under physiological conditions, other nucleophiles can also react, typically under more forcing conditions.

-

Amines: Primary and secondary amines (e.g., the side chain of lysine) can also undergo Michael addition to umbellulone. However, amines are generally less nucleophilic towards soft electrophiles than thiols. These reactions may require a non-protic solvent and potentially catalysis to proceed at a significant rate. The potential for umbellulone to adduct DNA bases (e.g., guanine) via this mechanism is an area for toxicological investigation.

-

Alcohols and Water: These are poor nucleophiles for Michael additions and are unlikely to react with umbellulone under neutral, ambient conditions. Reaction would likely require strong acid or base catalysis, which is not physiologically relevant.

-

Organometallic Reagents: In a synthetic chemistry context, stronger carbon-based nucleophiles like Grignard reagents or organocuprates would readily add to the enone system, providing a route to new carbon-carbon bonds.

The selectivity of umbellulone for thiols over other biological nucleophiles like amines and hydroxyl groups is a key feature of its toxicological and pharmacological profile. This selectivity is driven by the favorable soft-soft interaction between the sulfur nucleophile and the β-carbon electrophile. [7]

Conclusion

Umbellulone is a potent and selective electrophile whose reactivity is central to its well-known biological effects. The α,β-unsaturated ketone moiety renders it highly susceptible to Michael addition, with a pronounced affinity for soft nucleophiles, particularly thiols. This reactivity explains its mechanism as a TRPA1 agonist and provides a clear example of toxicology driven by covalent modification. The experimental protocols provided herein offer a framework for researchers to isolate, study, and utilize this unique monoterpene. A thorough understanding of its reactivity is essential for drug development professionals seeking to design targeted covalent inhibitors or for scientists investigating the mechanisms of environmental irritants and natural toxins.

References

-

Wikipedia contributors. (2024). Umbellulone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link] [1]2. Gardenia.net. Umbellularia californica (California Laurel). Retrieved from [Link] [3]3. Setzer, W. N. (2018). Bark and Leaf Essential Oil of Umbellularia californica, California Bay Laurel, from Oregon. ResearchGate. Retrieved from [Link] 4. Taylor & Francis. Umbellulone – Knowledge and References. Retrieved from [Link] [2]5. Stein, W. I. (2002). Umbellularia californica (Hook. & Arn.) Nutt.. USDA Forest Service. Retrieved from [Link] [8]6. Benemei, S., et al. (2013). Some pharmacological and bactericidal properties of umbellulone. ResearchGate. Retrieved from [Link] [4]7. Nassini, R., et al. (2012). The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system. ResearchGate. Retrieved from [Link] 10. Nassini, R., et al. (2012). The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system. Brain, 135(Pt 2), 376–390. Retrieved from [Link] [6]16. Tretter, V., et al. (2009). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal, 15(15), 3841-3849. Retrieved from [Link] [9]20. Parvez, S., et al. (2016). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Toxicology Research, 5(2), 365–381. Retrieved from [Link]

Sources

- 1. Umbellulone - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. gardenia.net [gardenia.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fs.usda.gov [fs.usda.gov]

- 9. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and Solubility Characteristics of Umbellulone

Introduction: The Physicochemical Gateway to Biological Activity

Umbellulone, a bicyclic monoterpene ketone with the chemical formula C₁₀H₁₄O, is the principal volatile constituent of the California Bay Laurel (Umbellularia californica).[1][2][3] This tree is colloquially known as the "headache tree" due to the potent headache-inducing properties of its vapors.[1] The biological activity of umbellulone is intrinsically linked to its physicochemical properties, primarily its lipophilicity and solubility. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its ability to interact with molecular targets.[4]

This technical guide provides an in-depth exploration of the lipophilicity and solubility of umbellulone, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of these properties, present detailed experimental protocols for their determination, and discuss the profound implications of umbellulone's lipophilic nature on its primary biological mechanism: the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][5][6]

Section 1: Chemical Identity and Physicochemical Profile

Understanding the molecular architecture of umbellulone is fundamental to appreciating its solubility and lipophilicity. As a monoterpene ketone, it possesses a compact, largely hydrocarbon-based structure with a single polar carbonyl group.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | PubChem |

| Molar Mass | 150.22 g/mol | PubChem |

| Appearance | Lipophilic liquid (oil) at room temperature | Wikipedia |

| Boiling Point | 220 °C | Wikipedia |

| Calculated LogP (o/w) | 2.063 | The Good Scents Company |

| Estimated Water Solubility | 279 mg/L @ 25 °C | The Good Scents Company |

Note: The LogP and water solubility values presented are estimations and should be confirmed by rigorous experimental determination for any quantitative structure-activity relationship (QSAR) studies.

The calculated octanol-water partition coefficient (LogP) of approximately 2.06 suggests that umbellulone has a moderate degree of lipophilicity. This indicates a preference for non-polar environments, such as lipid membranes, over aqueous media. This lipophilicity is a key determinant of its biological activity.

Section 2: Lipophilicity Determination: Methodologies and Rationale

Lipophilicity is a critical physicochemical parameter that influences a drug's pharmacokinetic and pharmacodynamic behavior. For a volatile, oily compound like umbellulone, selecting the appropriate method for experimental LogP determination is crucial.

The Gold Standard: Shake-Flask (SF) Method

The shake-flask method is the benchmark for LogP determination, directly measuring the partitioning of a solute between n-octanol and water.

Causality of Experimental Choices:

-

n-Octanol as Lipid Phase Mimic: n-octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable surrogate for the amphiphilic nature of biological membranes.

-

Pre-saturation of Phases: Pre-saturating the n-octanol with water and the water with n-octanol is a critical step to ensure that the partitioning of the analyte is the only process affecting the equilibrium concentrations, preventing volume changes in the phases upon mixing.

-

Equilibration Time: Adequate shaking time is necessary to ensure that the analyte has reached thermodynamic equilibrium between the two phases. For novel compounds, this may need to be determined empirically.

-

Quantification Method: The choice of quantification (e.g., UV-Vis spectroscopy, HPLC, GC-MS) depends on the analyte's properties. For umbellulone, which possesses a chromophore, HPLC-UV would be a suitable method.

Experimental Protocol: Shake-Flask LogP Determination of Umbellulone

-

Preparation of Phases:

-

Mix equal volumes of n-octanol and purified water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely for at least 24 hours before use.

-

-

Sample Preparation:

-

Prepare a stock solution of umbellulone in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the umbellulone stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 5 mL of each).

-

Seal the vial and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 2-4 hours) to reach equilibrium.

-

Centrifuge the vial at low speed to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

-

Determine the concentration of umbellulone in each phase using a validated analytical method, such as RP-HPLC with UV detection.

-

Prepare calibration standards in both pre-saturated n-octanol and the pre-saturated aqueous phase.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Umbellulone]octanol / [Umbellulone]aqueous

-

Calculate LogP as: LogP = log₁₀(P)

-

High-Throughput Alternative: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)